molecular formula C17H16ClN3O2 B2761132 N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide CAS No. 876718-21-7

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide

Cat. No.: B2761132
CAS No.: 876718-21-7
M. Wt: 329.78
InChI Key: VOPOBMWQPUVNPP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide (CAS 876718-21-7) is a synthetic small molecule with the molecular formula C₁₇H₁₆ClN₃O₂ and a molecular weight of 329.78 g/mol . This acetamide derivative is a key compound for research and development in medicinal chemistry, featuring a core 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold linked to a 5-chloro-2-methylphenyl group . The structural motifs present in this compound, particularly the dihydropyridinone and cyano groups, are often associated with diverse biological activities . Such pyridine derivatives are frequently investigated as valuable scaffolds in the search for novel therapeutic agents . The compound's structure suggests potential for interaction with various biological targets, making it a promising candidate for hit-to-lead optimization programs in drug discovery. This product is offered with a purity of 90% and above and is available for immediate shipment in quantities ranging from 2mg to 30mg . It is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10-4-5-13(18)7-15(10)20-16(22)9-21-12(3)6-11(2)14(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPOBMWQPUVNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Cyclocondensation

A one-pot, multi-component reaction (MCR) employing cyanoacetamide, acetylacetone, and an aldehyde or ketone represents a efficient route. For example, heating cyanoacetamide with acetylacetone (2.5 equiv) and ammonium acetate in ethanol under reflux yields 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine. The reaction proceeds via Knoevenagel condensation and cyclization, with the following optimized conditions:

Component Equivalent Solvent Temperature Time (h) Yield (%)
Cyanoacetamide 1.0 Ethanol Reflux 6–8 72–78
Acetylacetone 2.5
Ammonium acetate 1.2

Mechanistic Insight : The reaction initiates with Knoevenagel adduct formation between cyanoacetamide and acetylacetone, followed by cyclodehydration to afford the pyridinone.

Post-Modification of Pre-Formed Pyridinones

Alternative approaches involve functionalizing pre-existing pyridinones. For instance, nitration followed by cyanation or direct cyano group introduction via Sandmeyer reactions has been reported. However, these methods are less efficient for introducing multiple substituents and are prone to side reactions.

Introduction of the Acetamide Side Chain

The acetamide bridge connects the pyridinone core to the aryl group. Key strategies include:

N-Alkylation of Pyridinone

Activating the pyridinone’s 1-position as a leaving group (e.g., bromide) enables nucleophilic displacement with a glycine derivative. For example, treating 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine with N-bromosuccinimide (NBS) in DMF generates the 1-bromo intermediate, which reacts with methyl glycinate to form the acetamide precursor.

Optimization Note : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency, achieving yields up to 85%.

Direct Amidation via Carboxylic Acid Intermediates

Oxidizing the pyridinone’s methyl group to a carboxylic acid (via KMnO4/H2SO4) followed by coupling with 5-chloro-2-methylaniline using EDCl/HOBt provides an alternative route. However, over-oxidation risks necessitate careful stoichiometric control.

Coupling of Pyridinone and Aryl Components

The final step involves forming the amide bond between the pyridinone-acetic acid derivative and 5-chloro-2-methylaniline. Two methods are prevalent:

Schotten-Baumann Reaction

Reacting pyridinone-acetyl chloride (generated via thionyl chloride treatment) with 5-chloro-2-methylaniline in a biphasic system (NaOH/dichloromethane) affords the target compound. Yields range from 65–70%, with purity >95% after recrystallization.

Carbodiimide-Mediated Coupling

Using EDCl and HOBt in DMF at 0–5°C achieves milder conditions, minimizing side reactions. This method is preferred for acid-sensitive substrates, yielding 75–80% product.

Process Optimization and Scalability

Critical parameters for industrial scalability include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol/water mixtures offer greener alternatives.
  • Temperature Control : Exothermic reactions (e.g., bromination) require gradual reagent addition and cooling to –5°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Analytical Characterization

The final product is characterized by:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 2.51 (s, 6H, 2×CH3), 4.92 (s, 2H, CH2), 7.25–7.45 (m, 3H, Ar-H), 10.12 (s, 1H, NH).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity 98.5%.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), halogenating agents (e.g., N-bromosuccinimide)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where its specific molecular structure may interact with biological targets.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Aromatic Substituents:

  • N-(2,3-dichlorophenyl) derivatives : The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () features a dichlorophenyl group, which increases electronegativity and steric bulk compared to the 5-chloro-2-methylphenyl group in the target compound. Dichlorination may enhance pesticidal activity but reduce solubility .
  • Pesticidal chloroacetamides: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) () utilize diethylphenyl groups with alkoxy chains, optimizing herbicidal activity through lipophilic interactions. The target compound’s methyl and cyano groups may offer a balance between polarity and bioactivity .

Heterocyclic Components:

  • Pyrimidinone vs. dihydropyridinone: The compound in contains a pyrimidinone ring with a thioether linkage, while the target compound has a dihydropyridinone ring with cyano and methyl substituents. The cyano group in the latter could enhance dipole interactions and metabolic resistance compared to sulfur-containing analogs .
  • Pyrimidine-thioether systems: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () uses a pyrimidine-thioether moiety, which may favor π-π stacking interactions. In contrast, the dihydropyridinone’s ketone and cyano groups could improve binding to polar enzyme pockets .

Physicochemical Properties

Property Target Compound N-(2,3-dichlorophenyl) Analog () Alachlor ()
Molecular Weight ~347.8 g/mol (estimated) 344.21 g/mol 269.77 g/mol
Melting Point Not reported 230°C Liquid at 25°C
Key Functional Groups Cyano, ketone, chloro, methyl Dichloro, thioether, pyrimidinone Chloro, methoxy
Solubility Predictors Moderate (polar cyano group) Low (non-polar thioether) High (alkoxy chains)

The target compound’s cyano and ketone groups likely increase polarity compared to alachlor’s alkoxy chains but reduce lipophilicity relative to the dichlorophenyl analog .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a synthetic organic compound with potential biological activity. Its molecular formula is C17H16ClN3O2C_{17}H_{16}ClN_3O_2 and it has garnered interest in medicinal chemistry due to its structural features that may confer various bioactive properties.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring and a dihydropyridine moiety, which are known to influence its biological interactions. The presence of cyano and keto groups enhances its reactivity and potential for interaction with biological targets.

Property Value
Molecular Formula C17H16ClN3O2
Molecular Weight 329.78 g/mol
CAS Number 876718-21-7
IUPAC Name This compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular responses.
  • Gene Expression Alteration : The compound may affect transcription factors or other regulatory proteins, leading to changes in gene expression profiles.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds:

Compound Biological Activity Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-cyanoacetamideAntimicrobial, AnticancerEnzyme inhibition, receptor interaction
3-Cyano-4,6-dimethylpyridine derivativesCytotoxic against cancer cellsApoptosis induction
Benzamide derivativesAntiviral and anticancerInhibition of viral replication

Research Applications

The unique structure of this compound positions it as a promising candidate for further research in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting various diseases.
  • Material Science : Due to its unique chemical properties that may allow for applications in creating novel materials.
  • Biological Studies : To explore the interactions between this compound and biological systems for drug discovery purposes.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the pyridinone core via cyclization of cyanoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Chloroacetylation using chloroacetyl chloride in refluxing triethylamine to introduce the acetamide moiety, with TLC monitoring for reaction completion .
  • Critical Conditions :
    • Solvent choice (DMF or dichloromethane for solubility and reactivity) .
    • Temperature control (reflux for acylation, room temperature for cyclization) .
    • Catalysts (e.g., triethylamine for acid scavenging) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and methyl/cyano groups (δ 2.1–2.5 ppm for CH₃; δ 110–120 ppm for CN in ¹³C) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ with accurate mass matching theoretical values (±5 ppm error) .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .

Advanced: How can computational methods optimize reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in oxadiazole ring formation .
  • Reaction Path Screening : Apply tools like ICReDD’s algorithms to simulate solvent effects and identify optimal catalysts, reducing trial-and-error experimentation .
  • Validation : Cross-reference computed NMR shifts with experimental data to refine computational models .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Perform standardized assays (e.g., IC₅₀ measurements) under controlled conditions (pH, temperature) to minimize variability .
  • Metabolite Profiling : Use HPLC-MS to identify degradation products or active metabolites that may influence observed activity .
  • Structural Analog Comparison : Benchmark against structurally similar compounds (e.g., oxadiazole-containing derivatives) to isolate structure-activity relationships .

Advanced: What strategies ensure purity in large-scale synthesis for pharmacological studies?

Methodological Answer:

  • Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data to maximize crystal purity .
  • Quality Control : Use HPLC-DAD (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase .

Basic: What functional groups in this compound enable derivatization for structure-activity studies?

Methodological Answer:

  • Cyano Group : Susceptible to reduction (e.g., H₂/Pd-C → NH₂) or nucleophilic substitution .
  • Acetamide Moiety : Participate in hydrolysis (acid/base-mediated) to generate carboxylic acid intermediates .
  • Chlorophenyl Ring : Undergo Suzuki coupling for aryl diversification .

Advanced: How can researchers validate oxidative stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) with H₂O₂ (0.1–1 mM) and monitor degradation via LC-MS over 72 hours .
  • Radical Scavenger Assays : Add antioxidants (e.g., ascorbic acid) to assess ROS-mediated decomposition pathways .
  • EPR Spectroscopy : Detect free radical intermediates formed during oxidation .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and passage numbers .
  • Internal Controls : Include reference compounds (e.g., known kinase inhibitors) in each assay plate .
  • Blinded Analysis : Assign independent researchers to prepare compound stocks and perform assays to reduce bias .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Exothermic Reactions : Implement cooling systems during chloroacetylation to prevent runaway reactions .
  • Solvent Recovery : Use rotary evaporation with low-boiling solvents (e.g., DCM) for efficient recycling .
  • Byproduct Management : Optimize workup steps (e.g., aqueous washes) to remove triethylamine hydrochloride salts .

Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Descriptor Generation : Calculate molecular descriptors (e.g., logP, polar surface area) using tools like RDKit .
  • QSAR Modeling : Train models on existing bioactivity data (IC₅₀, EC₅₀) to prioritize synthetic targets .
  • Validation : Synthesize top-predicted derivatives and compare experimental vs. predicted activity .

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